N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core fused with a hydroxyoxolan ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazolo[1,5-a]pyridine core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyridine core, leading to a wide range of derivatives .
Scientific Research Applications
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions trigger downstream signaling pathways that lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional fused rings, leading to different biological activities.
Uniqueness
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of the hydroxyoxolan ring.
Properties
IUPAC Name |
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-16(12-8-20-9-13(12)18)14(19)11-5-3-4-10-6-7-15-17(10)11/h3-7,12-13,18H,2,8-9H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXXEJBNHVGFQP-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1COCC1O)C(=O)C2=CC=CC3=CC=NN32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1COC[C@@H]1O)C(=O)C2=CC=CC3=CC=NN32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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